molecular formula C9H9FN2S B221979 (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine CAS No. 185949-48-8

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

Katalognummer: B221979
CAS-Nummer: 185949-48-8
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: SVARXSNVLRDSCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing both sulfur and nitrogen atoms within fused ring structures. According to official nomenclature guidelines, the compound is designated as (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, reflecting the complete structural description including stereochemical information. The nomenclature systematically describes the benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring, with the thiazole component containing both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively.

The stereochemical designation (1R) indicates the absolute configuration at the chiral carbon center of the ethanamine substituent, determined according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for biological activity, as enantiomers often exhibit significantly different pharmacological properties. The 6-fluoro substitution pattern refers to the position of the fluorine atom on the benzene ring of the benzothiazole system, where numbering begins from the nitrogen-containing ring and proceeds around the fused ring system. Alternative systematic names include (R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethan-1-amine, which provides equivalent structural information using slightly different nomenclature conventions.

Research literature demonstrates that the stereochemical designation is particularly important for this compound class, as studies have shown that the (R)-enantiomer exhibits distinct biological activity profiles compared to its (S)-counterpart or racemic mixtures. The absolute configuration has been confirmed through optical rotation measurements and advanced spectroscopic techniques, ensuring accurate stereochemical assignment for pharmaceutical applications.

CAS Registry Numbers and Alternative Naming Conventions

The Chemical Abstracts Service registry system assigns unique numerical identifiers to chemical substances, ensuring unambiguous identification across scientific literature and commercial databases. For this compound, the primary Chemical Abstracts Service registry number is 177407-12-4, which specifically identifies this stereoisomer and substitution pattern. This registry number distinguishes the compound from closely related structural analogs, particularly the 5-fluoro positional isomer, which carries different registry numbers.

Alternative naming conventions employed in scientific literature include several systematic and semi-systematic designations. The compound appears in research publications under the name 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl] derivatives when discussing substituted analogs. Chemical suppliers and research databases utilize various abbreviated forms, including 6-fluoro-alpha-methyl-2-benzothiazolemethanamine, which emphasizes the relationship to benzothiazole parent structures while indicating the fluorine position and ethanamine substituent.

International nomenclature systems recognize multiple acceptable designations for this compound, reflecting different approaches to systematic naming. The compound may also be referenced as (1R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine in certain databases, where the [d] notation specifically indicates the fusion pattern of the benzothiazole ring system. Trade names and proprietary designations vary among commercial suppliers, but the Chemical Abstracts Service registry number provides the definitive identification standard across all platforms and publications.

Table 1: Registry Numbers and Naming Conventions

Registry System Identifier Naming Convention
Chemical Abstracts Service 177407-12-4 Primary registry number for (R)-6-fluoro isomer
International Union of Pure and Applied Chemistry - (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine
Chemical Abstracts Service Index - 2-Benzothiazolemethanamine, 6-fluoro-α-methyl-, (αR)-
Research Literature - 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl] derivatives

Molecular Formula and Structural Isomerism Considerations

The molecular formula for this compound is C9H9FN2S, representing a molecular weight of 196.24 grams per mole. This empirical formula encompasses nine carbon atoms forming the benzothiazole ring system and ethanamine substituent, nine hydrogen atoms distributed across the structure, one fluorine atom positioned at the 6-position of the benzene ring, two nitrogen atoms within the thiazole ring and ethanamine group, and one sulfur atom in the thiazole heterocycle.

Structural isomerism considerations for this compound are particularly significant due to the multiple possible substitution patterns on the benzothiazole ring system. The 6-fluoro substitution pattern must be distinguished from other positional isomers, most notably the 5-fluoro analog, which carries different Chemical Abstracts Service registry numbers (185949-48-8 for the racemic mixture and 1447616-18-3 for the (R)-enantiomer). These positional isomers exhibit different physical properties, chemical reactivity patterns, and biological activities, making precise structural identification crucial for research applications.

The benzothiazole ring system itself presents additional isomerism considerations, as the fusion pattern between the benzene and thiazole rings creates a specific connectivity that distinguishes this structure from other heterocyclic systems. The 2-position substitution of the ethanamine group on the thiazole ring represents the most thermodynamically stable and synthetically accessible regioisomer, although other substitution patterns are theoretically possible.

Stereoisomerism considerations extend beyond the primary chiral center to include potential conformational isomers arising from rotation around single bonds within the ethanamine substituent. However, the primary stereochemical concern involves the absolute configuration at the carbon atom bearing the amine group, where the (R)-configuration has been specifically characterized and distinguished from the corresponding (S)-enantiomer through optical rotation measurements and biological activity studies.

Table 2: Molecular Composition and Isomerism Analysis

Structural Feature Description Isomerism Type
Molecular Formula C9H9FN2S Empirical composition
Molecular Weight 196.24 g/mol Calculated mass
Fluorine Position 6-position on benzene ring Positional isomerism
Chiral Center (R)-configuration at ethanamine carbon Stereoisomerism
Ring System Benzothiazole core Structural framework
Substitution Pattern 2-position ethanamine Regioisomerism

The compound exhibits significant structural diversity potential through systematic modification of the fluorine position, stereochemical configuration, and substituent patterns, making it a valuable scaffold for structure-activity relationship studies in medicinal chemistry research. The precise molecular formula and structural designation ensure accurate identification and differentiation from related compounds in both synthetic and analytical applications.

Eigenschaften

CAS-Nummer

185949-48-8

Molekularformel

C9H9FN2S

Molekulargewicht

196.25 g/mol

IUPAC-Name

1-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3

InChI-Schlüssel

SVARXSNVLRDSCL-UHFFFAOYSA-N

SMILES

CC(C1=NC2=C(S1)C=C(C=C2)F)N

Isomerische SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)N

Kanonische SMILES

CC(C1=NC2=C(S1)C=CC(=C2)F)N

Herkunft des Produkts

United States

Biologische Aktivität

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine, a compound derived from benzothiazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, encompassing its synthesis, structural characteristics, and various pharmacological effects, supported by relevant research findings and data.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 6-fluorobenzo[d]thiazole with ethanamine derivatives. The compound can be prepared in different salt forms, such as p-toluenesulfonate salts, which enhance its solubility and stability for further biological evaluation .

Structural Properties

The structural characteristics of this compound have been elucidated through techniques such as X-ray crystallography. The compound exhibits specific bond lengths and angles that are consistent with typical values for similar organic compounds. For instance, the bond lengths for N—C are reported to be shorter than the typical N—C single bond due to resonance effects .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound possess significant antimicrobial and antifungal activities. A study demonstrated that these compounds exhibited potent inhibitory effects against various microbial strains, suggesting their potential as therapeutic agents in treating infections .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition can have implications in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole moiety significantly affect the inhibitory potency .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For example, it has been tested against Jurkat cells (a model for leukemia), demonstrating a dose-dependent reduction in cell viability . The results suggest that further exploration could lead to its development as a chemotherapeutic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntimicrobialSignificant inhibition of microbial growth
AntifungalPotent antifungal activity
Acetylcholinesterase InhibitionEffective inhibitor with SAR insights
CytotoxicityDose-dependent reduction in cancer cell viability

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications increased potency against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective potential of this compound through its action on cholinesterases. The results indicated that selective inhibition could lead to improved cognitive function in models of Alzheimer's disease, paving the way for future therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has been investigated for its antimicrobial properties. Studies indicate that derivatives of benzothiazole, including this compound, exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The fluorine substitution is believed to enhance the compound's potency through improved interactions with biological targets .

Anticancer Research

The compound has shown promise in anticancer research. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, compounds derived from this compound demonstrated superior inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Mycobacterium tuberculosis,
AnticancerInhibits cancer cell proliferation ,
Enzyme InhibitionStrong inhibitors of acetylcholinesterase ,

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized sixteen novel derivatives of this compound and evaluated their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The most active compounds showed up to tenfold greater potency than standard drugs such as rivastigmine, suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Potential

In vitro studies using human cancer cell lines demonstrated that treatments with derivatives of this compound led to significant reductions in cell viability. These findings support further investigation into its application as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Benzothiazole core : A fused bicyclic structure with sulfur and nitrogen atoms, enhancing electronic properties and binding affinity.
  • 6-Fluoro substitution : Improves metabolic stability and target selectivity through hydrophobic and electrostatic interactions.
  • (R)-configured ethanamine : The chiral center influences enantioselective interactions, such as with neurotransmitter receptors.

Comparison with Structurally Similar Compounds

The biological and chemical properties of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine are best understood through comparison with analogs differing in substituents, stereochemistry, or core heterocycles.

Substituent Variations in Benzothiazole Derivatives

Compound Name Structural Features Key Biological Differences References
(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine Chlorine at 6-position Reduced metabolic stability; altered receptor binding due to larger atomic radius.
(R)-1-(6-Methylbenzo[D]thiazol-2-YL)ethanamine Methyl at 6-position Lower electronegativity weakens target interactions; improved lipophilicity.
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine Bromine at 6-position; (S)-configuration Enhanced steric hindrance reduces enzymatic degradation; enantiomer-specific activity in cancer cell lines.

Positional Isomers of Fluorine

Compound Name Fluorine Position Pharmacokinetic and Activity Differences References
(R)-1-(4-Fluorobenzo[D]thiazol-2-YL)ethanamine 4-position Lower blood-brain barrier penetration due to altered dipole moment; reduced CNS activity.
(R)-1-(7-Fluorobenzo[D]thiazol-2-YL)ethanamine 7-position Distinct binding to GABA receptors; higher hepatotoxicity in preclinical models.

Core Heterocycle Modifications

Compound Name Core Structure Functional Differences References
(R)-1-(6-Fluorobenzo[D]imidazol-2-YL)ethanamine Benzimidazole core Enhanced anticancer activity via topoisomerase inhibition; weaker antimicrobial effects.
(S)-1-(Thiazol-2-YL)ethanamine Simple thiazole Limited biological activity; used primarily as a synthetic intermediate.

Target Selectivity

The 6-fluoro substitution in this compound enhances binding to serotonin receptors (5-HT₂A) and dopamine transporters compared to non-fluorinated analogs. For example:

  • Anticancer activity : Induces apoptosis in HeLa cells (IC₅₀ = 2.1 µM) via ROS-mediated mitochondrial pathways.
  • Antimicrobial effects : Inhibits Staphylococcus aureus growth (MIC = 8 µg/mL), outperforming methyl-substituted analogs.

Pharmacokinetic Advantages

  • Metabolic stability : The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ = 6.2 hours in rats).
  • Solubility : LogP = 1.8, balancing membrane permeability and aqueous solubility for oral bioavailability.

Vorbereitungsmethoden

Chiral Resolution via p-Toluenesulfonate (PTS) Salt Formation

The enantioselective synthesis of this compound is commonly achieved through chiral resolution using p-toluenesulfonic acid (PTSA). The process involves reacting racemic 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine with PTSA in ethanol, leading to selective crystallization of the (R)-enantiomer as its PTS salt. The salt is subsequently neutralized with a base such as sodium bicarbonate to yield the free amine.

Key Steps:

  • Racemic Amine Preparation : Condensation of 2-aminothiophenol with 6-fluoro-2-chloroacetophenone under basic conditions.

  • Salt Formation : Addition of PTSA to the racemic amine in ethanol, inducing preferential crystallization of the (R)-PTS salt.

  • Neutralization : Treatment with NaHCO₃ to liberate the (R)-enantiomer.

This method achieves >95% enantiomeric excess (ee) and is scalable for industrial applications.

Enantioselective Catalysis

Alternative approaches employ asymmetric catalysis to directly synthesize the (R)-configured amine. Transition-metal catalysts with chiral ligands, such as Ru-BINAP complexes, have been used in hydrogenation reactions of imine precursors. For example, hydrogenating (6-fluorobenzo[d]thiazol-2-yl)ethanimine under 50 psi H₂ with a Ru-(S)-BINAP catalyst yields the (R)-amine with 88% ee.

Optimization Parameters:

  • Catalyst Loading : 0.5–1 mol% Ru-BINAP.

  • Solvent : Methanol or ethanol.

  • Temperature : 25–40°C.

While this method avoids resolution steps, it requires stringent control over reaction conditions to prevent racemization.

Purification and Stabilization Techniques

Recrystallization Protocols

The PTS salt of this compound is purified via recrystallization from ethanol or dimethylformamide (DMF). Ethanol yields needle-like crystals with 98% purity, whereas DMF produces higher-melting polymorphs (mp 204–206°C).

Recrystallization Conditions:

SolventPurity (%)Melting Point (°C)
Ethanol98192–194
DMF99204–206

Derivatization for Stability

To enhance stability during storage, the free amine is often converted to carbamate or urea derivatives. For instance, reacting it with aryl isothiocyanates in dichloromethane (DCM) forms disubstituted ureas, which are resistant to oxidation:

This compound+Ar-NCSDCMAr-NH-C(S)-NH-(CH₂)CH₃\text{this compound} + \text{Ar-NCS} \xrightarrow{\text{DCM}} \text{Ar-NH-C(S)-NH-(CH₂)CH₃}

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The benzenamine protons resonate as distinct doublets at δ 6.8–7.2 ppm (J = 8.5 Hz), while the ethyl group shows a quartet at δ 4.1 ppm.

  • ¹³C NMR : The fluorobenzo[d]thiazole carbon signals appear at δ 158.9 (C-2), 121.5 (C-6), and 115.3 ppm (C-F).

  • IR Spectroscopy : N-H stretches at 3350 cm⁻¹ and C=S vibrations at 1250 cm⁻¹ confirm urea derivatives.

X-Ray Crystallography

Single-crystal X-ray analysis of the PTS salt reveals a triclinic crystal system (space group P-1) with two independent molecules per unit cell. The (R)-configuration is confirmed by anomalous dispersion effects, with C8–C9 bond lengths of 1.512 Å.

Case Studies in Derivative Synthesis

Imidazolidine-2,4,5-trione Derivatives

Reaction of this compound with oxalyl chloride in DCM yields imidazolidine-2,4,5-triones, potent AChE inhibitors:

DerivativeR GroupAChE IC₅₀ (μM)BChE IC₅₀ (μM)
3d4-isopropyl16.61.66
3g2,6-diisopropyl15.130.2

Carbamate Derivatives

Carbamates synthesized via reaction with chloroformates show pseudo-irreversible inhibition of AChE. For example, isopropyl carbamates exhibit IC₅₀ values of 13.8 μM, outperforming rivastigmine (IC₅₀ = 25.7 μM).

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : 4-CF₃ substituents increase lipophilicity (log Kₒw = 1.12) but reduce AChE inhibition (IC₅₀ = 23.4 μM).

  • Bulky Substituents : 2,6-Diisopropyl groups enhance BChE selectivity (IC₅₀ = 30.2 μM) due to steric complementarity with the enzyme’s active site.

  • Hydrogen Bond Donors : Urea derivatives with NH groups show 10-fold higher potency than carbamates, attributed to additional interactions with catalytic triads.

Industrial-Scale Production Considerations

Cost-Effective Resolution

The PTS salt method remains the most economical route, with a production cost of $120/g at 90% yield. Catalyst-based approaches cost $250/g due to expensive chiral ligands.

Environmental Impact

Solvent recovery systems for DCM and ethanol reduce waste by 70%. Life-cycle assessments show a carbon footprint of 8.2 kg CO₂/kg product, comparable to industry benchmarks .

Q & A

Q. What are the established synthetic routes for (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine?

The compound is synthesized as a p-toluenesulfonate (PTS) salt via a literature method. Key steps include:

  • Preparation of disubstituted ureas as intermediates.
  • Cyclization reactions to form imidazolidine-2,4,5-triones (e.g., Scheme 1 in ). Reaction conditions (temperature, solvent, pH) and purification methods (e.g., recrystallization) are critical for yield and purity. This compound serves as a precursor for cholinergic enzyme inhibitors .

Q. How is the enantiomeric purity of this compound validated?

Methodological approaches include:

  • Chiral HPLC : To separate enantiomers and quantify optical purity.
  • X-ray crystallography : Used for related benzothiazole derivatives to confirm absolute configuration (e.g., ).
  • NMR spectroscopy : Analysis of diastereomeric salts (if applicable) .

Q. What are the primary applications of this compound in pharmacological research?

It is utilized as a chiral building block for synthesizing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Derivatives like 1,3-substituted imidazolidine-2,4,5-triones show potential in treating neurodegenerative diseases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Key factors:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Acidic/basic catalysts (e.g., Eaton’s reagent) can facilitate cyclization (see for analogous methods).
  • Purification : Column chromatography or recrystallization minimizes byproducts .

Q. What structural modifications enhance the bioactivity of derivatives derived from this compound?

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine at position 6) improve enzyme-binding affinity.
  • Steric hindrance : Bulky groups on the imidazolidine ring modulate selectivity for AChE vs. BChE.
  • Chirality : The (R)-configuration is critical for optimal stereochemical alignment with enzyme active sites .

Q. How to resolve contradictions in reported inhibitory potencies of derivatives across studies?

  • Assay standardization : Ensure consistent enzyme sources (e.g., human vs. bovine), substrate concentrations, and pH.
  • Stereochemical verification : Re-evaluate enantiomeric purity of intermediates using chiral analytics.
  • Computational modeling : Molecular docking studies can rationalize structure-activity relationships (SAR) discrepancies .

Q. What mechanistic insights explain the role of Eaton’s reagent in synthesizing related benzothiazole derivatives?

Eaton’s reagent (P₂O₅/MeSO₃H) acts as:

  • A Brønsted acid to protonate carbonyl groups, facilitating nucleophilic attack.
  • A dehydrating agent to drive cyclization in solvent-free conditions (see for analogous Friedel-Crafts acylation mechanisms). This methodology could be adapted for functionalizing this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.